![molecular formula C24H18O4 B14251018 5-(4-Phenoxyphenoxy)[1,1'-biphenyl]-2,2'-diol CAS No. 212334-00-4](/img/structure/B14251018.png)
5-(4-Phenoxyphenoxy)[1,1'-biphenyl]-2,2'-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Phenoxyphenoxy)[1,1’-biphenyl]-2,2’-diol is an organic compound with a complex structure that includes multiple aromatic rings and ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Phenoxyphenoxy)[1,1’-biphenyl]-2,2’-diol typically involves multiple steps, including the formation of biphenyl and phenoxyphenol intermediates. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of boronic acids with halides in the presence of a palladium catalyst . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Phenoxyphenoxy)[1,1’-biphenyl]-2,2’-diol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds.
Major Products Formed
Oxidation: Quinones, phenolic derivatives.
Reduction: Reduced phenolic compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
5-(4-Phenoxyphenoxy)[1,1’-biphenyl]-2,2’-diol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(4-Phenoxyphenoxy)[1,1’-biphenyl]-2,2’-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple aromatic rings and ether linkages allow it to fit into binding sites and modulate the activity of these targets . This can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Biphenyldiboronic Acid: Another biphenyl derivative with boronic acid groups, used in similar synthetic applications.
Bifonazole: An antifungal agent with a biphenyl structure, used in medical applications.
Thiophene/Phenylene Co-oligomers: Compounds with similar aromatic structures, used in optoelectronic applications.
Uniqueness
5-(4-Phenoxyphenoxy)[1,1’-biphenyl]-2,2’-diol is unique due to its specific combination of phenoxy and biphenyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable in the synthesis of advanced materials and in the development of new pharmaceuticals .
Eigenschaften
CAS-Nummer |
212334-00-4 |
|---|---|
Molekularformel |
C24H18O4 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
2-(2-hydroxyphenyl)-4-(4-phenoxyphenoxy)phenol |
InChI |
InChI=1S/C24H18O4/c25-23-9-5-4-8-21(23)22-16-20(14-15-24(22)26)28-19-12-10-18(11-13-19)27-17-6-2-1-3-7-17/h1-16,25-26H |
InChI-Schlüssel |
IFGUNGNZIDPUHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC(=C(C=C3)O)C4=CC=CC=C4O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Benzyloxy)-imino]malonic acid](/img/structure/B14250935.png)
![4-[(2S,5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-yn-1-ol](/img/structure/B14250940.png)
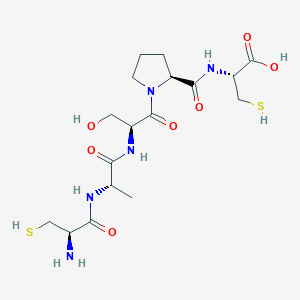
![{[(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)sulfanyl]carbonyl}benzene](/img/structure/B14250951.png)
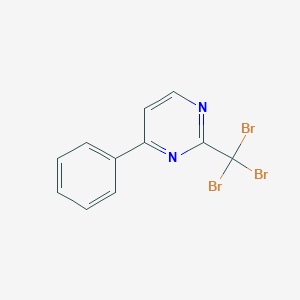
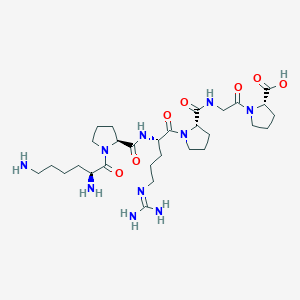
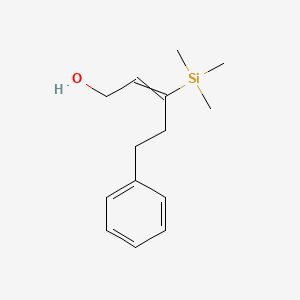
![N-[3-(3-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14250978.png)
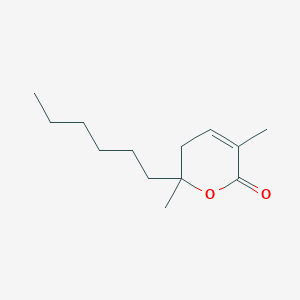
![1,10-Phenanthrolinium, 1-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide](/img/structure/B14250985.png)
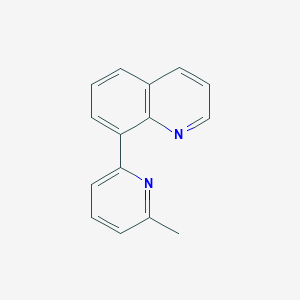

![N-(4-Acetylphenyl)-4-[(E)-benzylideneamino]benzene-1-sulfonamide](/img/structure/B14250996.png)

